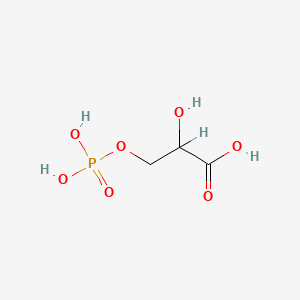
3-Phosphoglycerate
Übersicht
Beschreibung
3-Phospho-D-glyceric acid is a biochemically significant compound that plays a crucial role in metabolic pathways such as glycolysis and the Calvin-Benson cycle. It is the D-enantiomer of 3-phosphoglyceric acid and is involved in various enzymatic reactions within living organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phospho-D-glyceric acid can be synthesized through the dephosphorylation of 1,3-bisphosphoglycerate, a reaction catalyzed by the enzyme phosphoglycerate kinase. This reaction occurs under physiological conditions and is a part of the glycolytic pathway .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Phospho-D-Glycerinsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation und Reduktion: Sie kann zu Glycerinsäure reduziert oder zu anderen Zwischenprodukten in Stoffwechselwegen oxidiert werden.
Substitution: Die Phosphatgruppe kann durch enzymatische Reaktionen auf andere Moleküle übertragen werden.
Häufige Reagenzien und Bedingungen:
Enzyme: Phosphoglyceratkinase, Phosphoglyceratmutase und andere Enzyme spielen eine wichtige Rolle in den Reaktionen mit 3-Phospho-D-Glycerinsäure.
Physiologische Bedingungen: Die meisten Reaktionen finden unter physiologischem pH-Wert und Temperaturbedingungen statt.
Hauptprodukte:
2-Phospho-D-Glycerinsäure: Entsteht durch die Wirkung von Phosphoglyceratmutase.
Glycerinsäure: Entsteht durch Reduktionsreaktionen
Wissenschaftliche Forschungsanwendungen
3-Phospho-D-Glycerinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in verschiedenen biochemischen Assays und Studien verwendet.
Biologie: Spielt eine entscheidende Rolle in Stoffwechselstudien, insbesondere beim Verständnis der Glykolyse und des Calvin-Benson-Zyklus.
Medizin: Wird auf seine Rolle bei Stoffwechselstörungen und mögliche therapeutische Anwendungen untersucht.
Industrie: Wird zur Herstellung biochemischer Reagenzien und als Standard in der analytischen Chemie verwendet
5. Wirkmechanismus
3-Phospho-D-Glycerinsäure entfaltet seine Wirkung durch seine Beteiligung an Stoffwechselwegen. Es fungiert als Zwischenprodukt in der Glykolyse, wo es durch Phosphoglyceratmutase in 2-Phospho-D-Glycerinsäure umgewandelt wird. Diese Umwandlung ist für die Produktion von ATP, der Energiewährung der Zelle, unerlässlich. Die Verbindung beteiligt sich auch am Calvin-Benson-Zyklus und trägt zur Fixierung von Kohlendioxid in photosynthetischen Organismen bei .
Ähnliche Verbindungen:
2-Phospho-D-Glycerinsäure: Ein weiteres Zwischenprodukt in der Glykolyse, das aus 3-Phospho-D-Glycerinsäure gebildet wird.
1,3-Bisphosphoglycerat: Ein Vorläufer von 3-Phospho-D-Glycerinsäure im glykolytischen Stoffwechsel.
Glycerinsäure: Eine reduzierte Form von 3-Phospho-D-Glycerinsäure.
Eindeutigkeit: 3-Phospho-D-Glycerinsäure ist einzigartig durch ihre doppelte Rolle sowohl in der Glykolyse als auch im Calvin-Benson-Zyklus. Seine Fähigkeit, an mehreren Stoffwechselwegen teilzunehmen, unterstreicht seine Bedeutung im Zellstoffwechsel und in der Energieproduktion .
Wirkmechanismus
3-Phospho-D-glyceric acid exerts its effects through its involvement in metabolic pathways. It acts as an intermediate in glycolysis, where it is converted to 2-phospho-D-glyceric acid by phosphoglycerate mutase. This conversion is essential for the production of ATP, the energy currency of the cell. The compound also participates in the Calvin-Benson cycle, contributing to the fixation of carbon dioxide in photosynthetic organisms .
Vergleich Mit ähnlichen Verbindungen
2-Phospho-D-glyceric acid: Another intermediate in glycolysis, formed from 3-phospho-D-glyceric acid.
1,3-Bisphosphoglycerate: A precursor to 3-phospho-D-glyceric acid in the glycolytic pathway.
Glyceric acid: A reduced form of 3-phospho-D-glyceric acid.
Uniqueness: 3-Phospho-D-glyceric acid is unique due to its dual role in both glycolysis and the Calvin-Benson cycle. Its ability to participate in multiple metabolic pathways highlights its importance in cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-3-phosphonooxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPPGNTCRNQQC-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862427 | |
| Record name | D-(-)-3-Phosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-11-1, 3443-58-1 | |
| Record name | 3-phospho-D-glyceric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04510 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-(-)-3-Phosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glycerate 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(3-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B1209858.png)
![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide](/img/structure/B1209860.png)


![[(2s,3s,5r)-3-Azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl pyridine-4-carboxylate](/img/structure/B1209864.png)

![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)

![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)



